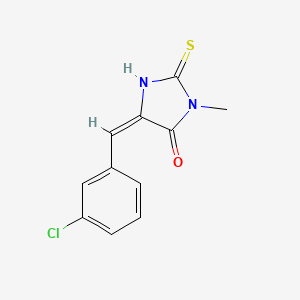![molecular formula C7H16Cl2N2 B12939950 (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a chloroethyl compound and a dihydropyrazolone derivative, followed by cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic amines.
Scientific Research Applications
®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(S)-5-Azaspiro[2.4]heptan-7-amine dihydrochloride: This compound is a stereoisomer of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride and has similar chemical properties but may exhibit different biological activities.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: This compound shares the spirocyclic structure but has different functional groups, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6(8)4-9-5-7(6)2-3-7;;/h9H,2-5,8H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
BVLDJMARULEEGX-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@]1(CNCC12CC2)N.Cl.Cl |
Canonical SMILES |
CC1(CNCC12CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


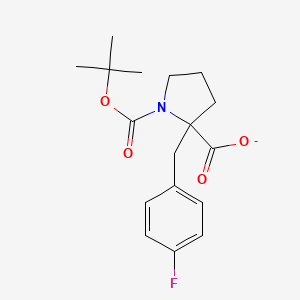
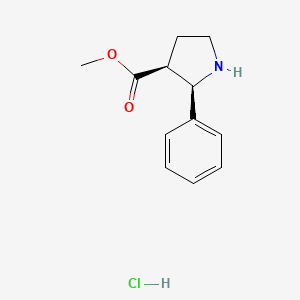
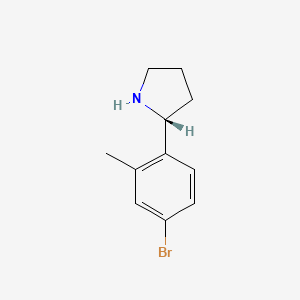
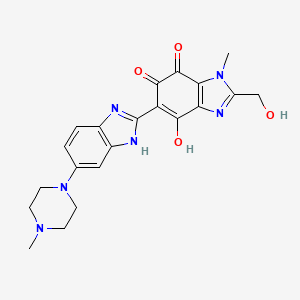
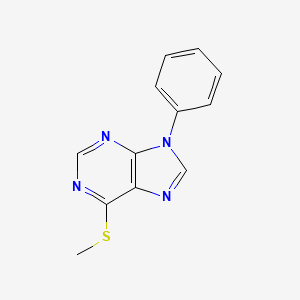

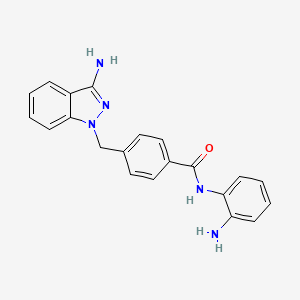
![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
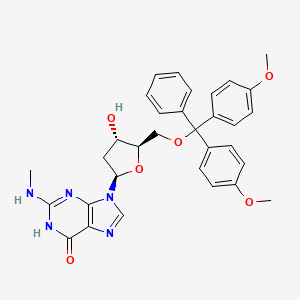
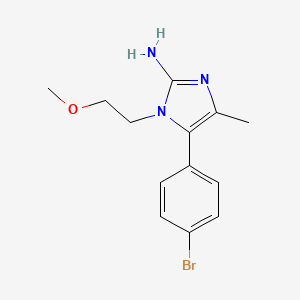
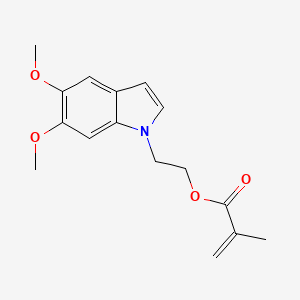
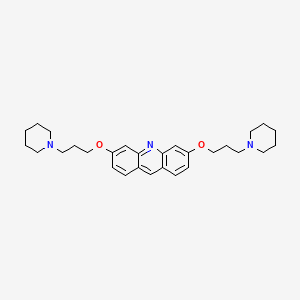
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)
